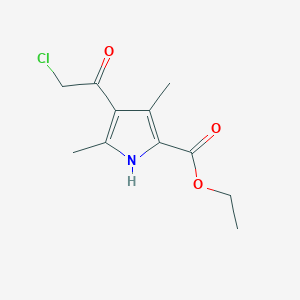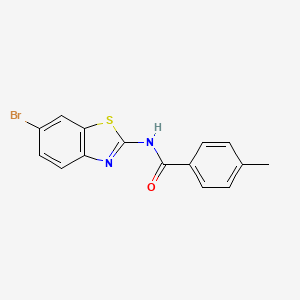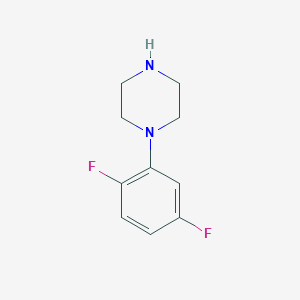
1-(2,5-Difluorophenyl)piperazine
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)piperazine is a derivative of piperazine featuring a phenyl ring with two fluorine atoms at the 2 and 5 positions. Piperazine derivatives are known for their biological activities and are often used as pharmaceutical intermediates. The presence of fluorine atoms can significantly influence the chemical and physical properties of these compounds, as well as their biological activity.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction, and substitution reactions. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is achieved by reacting 2,6-dichloro-nitrobenzene with piperazine, followed by a series of reactions including acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, resulting in a total yield of 48.2% . Another method involves the Ullmann reaction, which directly combines anhydrous piperazine with 2,3-dichloro-bromobenzene, yielding a better quality product at a total yield of 53.3% . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 1-(2,5-Difluorophenyl)piperazine.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a six-membered piperazine ring, which can adopt different conformations such as chair or boat. In the case of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II), the piperazinedium ring adopts a chair conformation . This information is relevant as the conformation of the piperazine ring in 1-(2,5-Difluorophenyl)piperazine could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including those involving their nitrogen atoms. For example, the tetrachloridocuprate anions and piperazine-1,4-dium cations in a related compound are held together via N-H…Cl and C-H…Cl interactions, forming a 1-D hybrid chain . These interactions are indicative of the potential reactivity of the nitrogen atoms in the piperazine ring of 1-(2,5-Difluorophenyl)piperazine.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. The introduction of fluorine atoms, as in 1-(2,5-Difluorophenyl)piperazine, is likely to affect the compound's lipophilicity, stability, and potential to form hydrogen bonds. The magnetic properties of these compounds can also be of interest, as moderate antiferromagnetic interactions have been observed in a related piperazine-based compound . These properties are crucial for understanding the behavior of 1-(2,5-Difluorophenyl)piperazine in various environments, including biological systems.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Pharmacological Research
Piperazine derivatives, including molecules structurally similar to 1-(2,5-Difluorophenyl)piperazine, have been extensively studied for their pharmacological effects. For example, 1-(m-Chlorophenyl)piperazine (CPP), a potent inhibitor of serotonin binding in rat brains, demonstrates properties consistent with serotonin receptor agonism, suggesting potential applications in understanding and treating neurological disorders (Fuller et al., 1981).
Antifungal Activity of Piperazine Derivatives
Piperazine derivatives have shown significant antifungal activity against various fungal cultures. For instance, certain compounds featuring the piperazine moiety have demonstrated strong antifungal properties comparable to or better than established antifungals like itraconazole and fluconazole (Upadhayaya et al., 2004).
Synthesis and Chemical Studies
Research has also focused on the synthesis of piperazine derivatives. Studies detailing the synthesis of various piperazine derivatives, including 1-(2,3-dichlorophenyl)piperazine, provide insights into the methods and efficiencies of producing these compounds, which is critical for their application in pharmaceuticals (Quan, 2006).
Piperazine Derivatives in Anticancer Research
The incorporation of piperazine moieties into various molecules has been explored for their potential anticancer activities. A study on 1,2,4-triazine derivatives bearing a piperazine amide moiety revealed promising antiproliferative agents against breast cancer cells, indicating the potential of piperazine derivatives in cancer treatment (Yurttaş et al., 2014).
Piperazine Derivatives in Neurological Applications
Numerous piperazine derivatives have been studied for their central pharmacological activities, particularly involving monoamine pathways. These studies suggest applications for piperazine derivatives as therapeutic agents in treating neurological disorders like depression, anxiety, and psychosis (Brito et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQMPOXIMTYXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)piperazine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)
![methyl 4-({[(5-fluoro-2-pyridin-4-yl-1H-indol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B2537155.png)
![6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2537156.png)
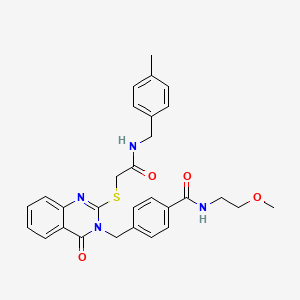
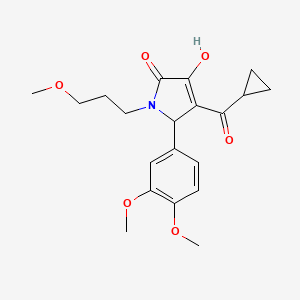
methanone](/img/structure/B2537159.png)
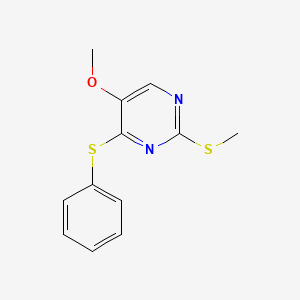
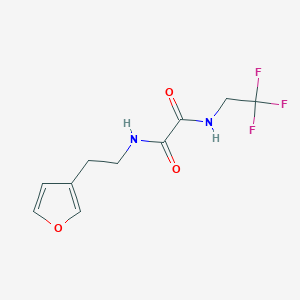
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
